molecular formula C14H18ClN3O B12214524 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12214524
M. Wt: 279.76 g/mol
InChI Key: UKKABXZGFAKQON-UHFFFAOYSA-N
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Description

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, amines, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-2-methylpyrazol-3-yl)phenol
  • 3-(5-Cyclopropyl-2-methylpyrazol-3-yl)aniline

Uniqueness

3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl and pyrazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

3-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c1-17-14(8-13(16-17)11-5-6-11)15-9-10-3-2-4-12(18)7-10;/h2-4,7-8,11,15,18H,5-6,9H2,1H3;1H

InChI Key

UKKABXZGFAKQON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)O.Cl

Origin of Product

United States

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